BenchChemオンラインストアへようこそ!

N-Acetyltyrosine

Parenteral Nutrition Formulation Science Amino Acid Solubility

N-Acetyltyrosine (NAT) overcomes the critical solubility limitation of unmodified L-tyrosine (0.5 g/L vs ≥50 g/L), enabling its use in FDA-approved pediatric TPN formulations (e.g., TrophAmine®) and solid-phase peptide synthesis. Procure USP/EP-grade material (≥98% purity, specific optical rotation +46° to +49°) for parenteral nutrition manufacturing, peptide synthesis, or as a validated low-efficacy control in prodrug research. Verify enantiomeric purity (>99% ee) and thermal stability (decomp. 152–155°C) for continuous manufacturing. Bulk quantities available.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 2901-77-1
Cat. No. B3028722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyltyrosine
CAS2901-77-1
Synonymsacetyl-L-tyrosine
N-acetyltyrosine
N-acetyltyrosine, (D)-isomer
N-acetyltyrosine, (DL)-isome
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)
InChIKeyCAHKINHBCWCHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 20 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyltyrosine (CAS 2901-77-1): Procurement-Grade Physicochemical and Pharmacopoeial Specifications


N-Acetyltyrosine (N-acetyl-L-tyrosine, NAT) is an acetylated derivative of the conditionally essential amino acid L-tyrosine, formed by substitution of an acetyl group at the alpha-amino nitrogen [1]. This modification confers substantially enhanced aqueous solubility compared to the parent amino acid, enabling its formulation in parenteral nutrition solutions where unmodified tyrosine is impractical [2]. The compound appears as a white to almost white crystalline powder, is freely soluble in water and ethanol, and is practically insoluble in cyclohexane per pharmacopoeial monographs [1]. N-Acetyltyrosine is approved for use in total parenteral nutrition (TPN) formulations, most notably in pediatric-specific products such as TrophAmine®, where it serves as a soluble tyrosine source [2].

Why N-Acetyltyrosine Cannot Be Substituted with Unmodified Tyrosine in Aqueous Formulations


Substitution of N-acetyltyrosine with unmodified L-tyrosine fails in any application requiring meaningful aqueous solubility. L-Tyrosine exhibits solubility of approximately 0.5 g/L in water at 25°C, a limitation that prevents its adequate incorporation into total parenteral nutrition (TPN) solutions and precludes high-concentration aqueous formulations [1]. The acetylation of the alpha-amino group removes the zwitterionic character that restricts tyrosine's solubility, enabling concentrations exceeding 50–85 g/L for N-acetyltyrosine [2]. This solubility differential is the singular reason N-acetyltyrosine exists as a commercial product and is included in FDA-approved TPN formulations such as TrophAmine® . Procurement decisions predicated solely on per-gram tyrosine equivalence ignore this formulation-critical property.

N-Acetyltyrosine Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Aqueous Solubility of N-Acetyltyrosine Versus L-Tyrosine: Formulation-Enabling Differential

N-Acetyltyrosine exhibits dramatically enhanced aqueous solubility compared to unmodified L-tyrosine, enabling formulation in total parenteral nutrition solutions at clinically relevant concentrations [1]. This solubility enhancement is the fundamental property that justifies its existence as a distinct commercial entity. While L-tyrosine's solubility is cited as approximately 0.5 g/L in standard references, experimental and vendor data consistently report N-acetyltyrosine solubility at 25 mg/mL (25 g/L) to 85 g/L at 25°C, representing a 50- to 170-fold improvement [1].

Parenteral Nutrition Formulation Science Amino Acid Solubility

N-Acetyltyrosine Versus Glycyltyrosine in Neonatal TPN: Urinary Excretion and Bioavailability Comparison

In a direct head-to-head comparison in neonatal piglets receiving total parenteral nutrition for 8 days, N-acetyltyrosine (N-AcTyr) demonstrated substantially higher urinary excretion (65%) compared to negligible dipeptide loss with glycyltyrosine (GlyTyr), confirming lower systemic bioavailability of NAT in this model [1]. Nitrogen balance and utilization were significantly higher (P < 0.05) in piglets receiving the GlyTyr regimen versus those receiving N-AcTyr [1].

Neonatal Nutrition Total Parenteral Nutrition Tyrosine Precursor Efficacy

N-Acetyltyrosine Clearance and Tyrosine Generation Versus Dipeptide Tyrosine Sources in Humans

In a direct comparative study of three tyrosine sources in healthy human controls (CON) and hemodialysis patients (HD), N-acetyltyrosine (NAc-Tyr) exhibited whole-body clearance (Ctot) approximately 11-fold lower than alanyltyrosine (Ala-Tyr) and 6-fold lower than glycyltyrosine (Gly-Tyr) [1]. Crucially, plasma tyrosine concentrations did not increase following NAc-Tyr infusion in either group, and 60% of the infused dose was excreted unchanged by healthy controls [1].

Parenteral Nutrition Pharmacokinetics Renal Failure

Nasal Absorption and Partition Coefficient: N-Acetyltyrosine Versus L-Tyrosine and Ester Prodrugs

In an in-situ rat nasal perfusion model, N-acetyl-L-tyrosine demonstrated nasal absorption rate and octanol-water partition coefficient similar to those of unmodified L-tyrosine, failing to improve absorption despite acetylation [1]. In contrast, carboxylic ester derivatives of L-tyrosine were absorbed 4 to 10 times faster than the parent amino acid under identical conditions [1].

Nasal Drug Delivery Prodrug Design Mucosal Absorption

Intravenous N-Acetyltyrosine Infusion: Plasma Tyrosine Response and Urinary Excretion in Humans

In a controlled intravenous infusion study of healthy human volunteers receiving 5 g N-acetyl-L-tyrosine (NAT) over 4 hours, plasma NAT levels increased rapidly but plasma tyrosine increased by only 25% from baseline, and 56% of the infused NAT dose was excreted unchanged in urine within 4 hours [1]. No net production of tyrosine was detected from the splanchnic area, with only a small renal release of 10 ± 3 µmol/min tyrosine [1].

Intravenous Nutrition Tyrosine Precursor Metabolic Fate

Brain Tyrosine Bioavailability: N-Acetyltyrosine Compared to Alternative Prodrugs in Murine Model

In a comparative study of tyrosine prodrugs in mice, N-acetyl-L-tyrosine was identified as the least effective prodrug tested for increasing brain tyrosine levels, with O-phospho-L-tyrosine and L-tyrosine methyl ester demonstrating substantially greater bioavailability and being described as 'as powerful as tyrosine' following oral administration [1].

Neurochemistry Prodrug Comparison Brain Bioavailability

N-Acetyltyrosine Application Scenarios Supported by Quantitative Evidence


Pediatric and Neonatal Total Parenteral Nutrition Formulations Requiring Soluble Tyrosine Source

N-Acetyltyrosine is specifically formulated into FDA-approved pediatric TPN solutions such as TrophAmine® to address the poor aqueous solubility of unmodified L-tyrosine . The solubility enhancement (≥25 g/L at 25°C) enables incorporation of a tyrosine source at clinically meaningful concentrations in intravenous nutrition solutions where L-tyrosine would precipitate [1]. However, evidence from neonatal piglet studies indicates that 65% of infused N-AcTyr is excreted unchanged, confirming that it serves primarily as a formulation-enabling excipient rather than a highly bioavailable tyrosine source [2]. Procurement for neonatal TPN applications should prioritize N-acetyltyrosine meeting USP/EP pharmacopoeial specifications (98.5%–101.0% purity, specific optical rotation +46° to +49°) [3].

Research Applications Where Acetylation Confers Metabolic Stability Against Aminopeptidases

For in vitro biochemical studies and peptide synthesis applications, N-acetyltyrosine offers distinct advantages over unmodified L-tyrosine due to the protective acetyl group on the alpha-amino nitrogen . This modification prevents premature degradation by aminopeptidases while preserving the phenolic hydroxyl group for conjugation and further derivatization reactions . The enhanced solubility (approximately 50 g/L at 25°C) facilitates use in aqueous reaction systems and solid-phase peptide synthesis (SPPS) where solubility of the parent amino acid would limit reaction yields . This application scenario is supported by class-level inference from peptide chemistry principles rather than direct comparative data against alternative protected tyrosine derivatives.

Controlled Studies Requiring a Low-Bioavailability Tyrosine Prodrug Comparator

The well-characterized pharmacokinetic profile of N-acetyltyrosine—with 56%–65% urinary excretion of unchanged compound in humans and neonatal models and minimal plasma tyrosine elevation [1]—positions it as a valuable comparator compound in prodrug research. Studies directly comparing N-acetyltyrosine to dipeptide alternatives (GlyTyr, Ala-Tyr) have established quantitative benchmarks for clearance rates and metabolic conversion efficiency [2]. Researchers designing tyrosine delivery studies can procure N-acetyltyrosine as a validated low-efficacy control against which novel tyrosine prodrugs or delivery systems may be benchmarked, supported by extensive published comparative data.

Industrial-Scale Peptide Synthesis and Biopharmaceutical Intermediate Manufacturing

N-Acetyltyrosine serves as a chiral building block in industrial biopharmaceutical manufacturing, with commercial production employing both enzymatic (immobilized lipases/acylases) and chemical (acetic anhydride) synthesis routes achieving yields exceeding 85% and enantiomeric purity >99% ee . The compound's thermal stability (decomposition point 152–155°C) and optimal pH stability range (pH 5–7) support its use in continuous manufacturing processes with in-line PAT monitoring . While this application is supported by vendor and industry sources rather than peer-reviewed comparative studies, the quantitative yield and purity specifications provide actionable procurement criteria for industrial buyers sourcing N-acetyltyrosine for GLP-1 analog synthesis, antibody-drug conjugate development, and other therapeutic peptide manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyltyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.